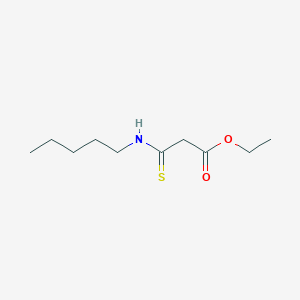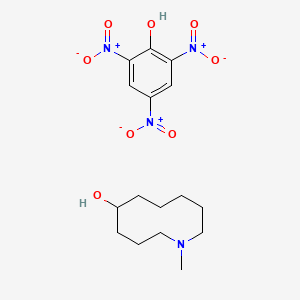
8-(Chloromethyl)-1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Chloromethyl)-1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Chloromethyl)-1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the chloromethylation of a suitable purine precursor. One common method involves the reaction of the precursor with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) or zinc chloride (ZnCl2). The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to ensure high yields and minimize side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the choice of catalysts and solvents can be tailored to meet environmental and safety regulations, ensuring a sustainable production process .
Analyse Des Réactions Chimiques
Types of Reactions
8-(Chloromethyl)-1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the purine ring or the chloromethyl group.
Hydrolysis: The chloromethyl group can be hydrolyzed to form a hydroxymethyl derivative under acidic or basic conditions
Common Reagents and Conditions
Lewis Acids: Zinc iodide (ZnI2), zinc chloride (ZnCl2), and aluminum chloride (AlCl3) are commonly used as catalysts in chloromethylation reactions.
Solvents: Dichloromethane (CH2Cl2) and other non-polar solvents are often used to dissolve the reactants and facilitate the reaction
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis typically produces hydroxymethyl derivatives .
Applications De Recherche Scientifique
8-(Chloromethyl)-1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives, which can be used in various chemical studies.
Biology: The compound can be used to study the interactions of purine derivatives with biological molecules, such as enzymes and nucleic acids.
Industry: Used in the production of specialty chemicals and materials, including polymers and pharmaceuticals
Mécanisme D'action
The mechanism of action of 8-(Chloromethyl)-1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially inhibiting their function. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Methyl-1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Lacks the chloromethyl group, resulting in different reactivity and applications.
8-(Hydroxymethyl)-1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione: The hydroxymethyl group can participate in different types of reactions compared to the chloromethyl group.
8-(Bromomethyl)-1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Similar to the chloromethyl derivative but with different reactivity due to the presence of bromine
Uniqueness
The presence of the chloromethyl group in 8-(Chloromethyl)-1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione makes it particularly reactive towards nucleophiles, allowing for the synthesis of a wide range of derivatives. This unique reactivity can be exploited in various chemical and biological applications, making it a valuable compound in research and industry .
Propriétés
Numéro CAS |
61328-98-1 |
|---|---|
Formule moléculaire |
C10H13ClN4O2 |
Poids moléculaire |
256.69 g/mol |
Nom IUPAC |
8-(chloromethyl)-1-ethyl-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H13ClN4O2/c1-4-15-9(16)7-8(14(3)10(15)17)12-6(5-11)13(7)2/h4-5H2,1-3H3 |
Clé InChI |
XWVRKWBGVBWTJC-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C2=C(N=C(N2C)CCl)N(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


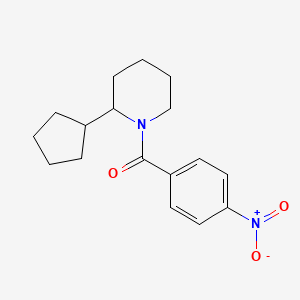
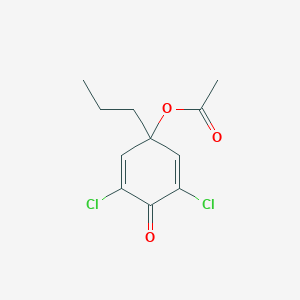
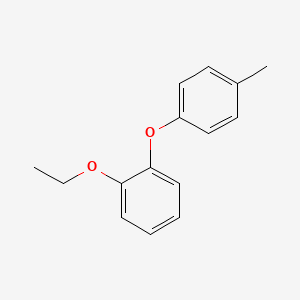
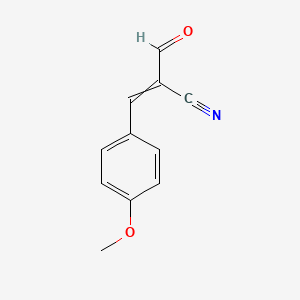
![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[1-(methylthio)ethyl]-](/img/structure/B14585265.png)
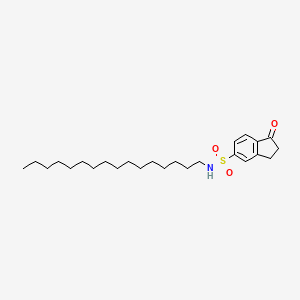
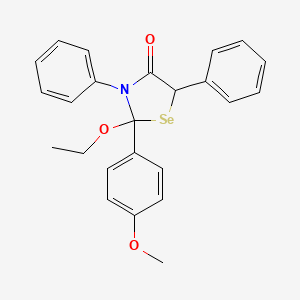


![1-{1-[3-(5-Chloro-2-nitrophenyl)propyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14585303.png)
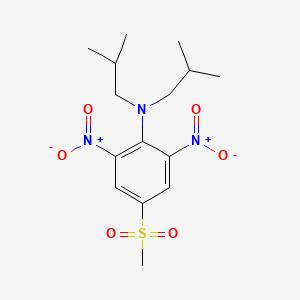
![7-Azabicyclo[4.1.0]heptan-2-amine, N-methyl-N,1-diphenyl-](/img/structure/B14585321.png)
